Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate
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Overview
Description
Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a carbamate functional group. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of hydroxyl groups, followed by the introduction of the carbamate group through a reaction with benzyl chloroformate. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as column chromatography for purification and high-performance liquid chromatography (HPLC) for quality control. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve this.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carbonyl group can yield primary or secondary alcohols.
Scientific Research Applications
Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as an inhibitor or substrate for these enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include glycosylation and carbohydrate recognition processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[6-oxo-6-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate: This compound has a similar structure but differs in the stereochemistry of the hydroxyl groups.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound is a protected galactopyranoside used in carbohydrate synthesis.
Uniqueness
The uniqueness of Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate lies in its specific stereochemistry and functional groups, which make it a versatile building block for the synthesis of complex molecules. Its ability to undergo various chemical reactions and its applications in multiple fields of research further highlight its significance.
Properties
CAS No. |
38822-58-1 |
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Molecular Formula |
C20H30N2O8 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
benzyl N-[6-oxo-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate |
InChI |
InChI=1S/C20H30N2O8/c23-11-14-16(25)17(26)18(27)19(30-14)22-15(24)9-5-2-6-10-21-20(28)29-12-13-7-3-1-4-8-13/h1,3-4,7-8,14,16-19,23,25-27H,2,5-6,9-12H2,(H,21,28)(H,22,24)/t14-,16+,17+,18-,19-/m1/s1 |
InChI Key |
YRKGECJVSSEXFG-QFACEVIFSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)N[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)NC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
[6-(β-D-Galactopyranosylamino)-6-oxohexyl]carbamic Acid Phenylmethyl Ester; N-N-Benzyloxycarbonyl-ε-aminocaproyl-β-D-galactopyranosylamine; |
Origin of Product |
United States |
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